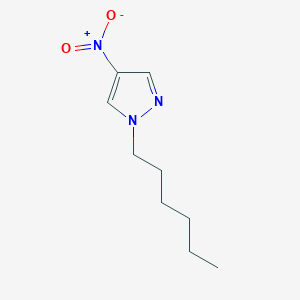methylamine CAS No. 1418293-61-4](/img/structure/B1384888.png)
[(2R)-2-aminopropyl](butyl)methylamine
Descripción general
Descripción
“(2R)-2-aminopropylmethylamine”, also known as 1-Amino-5-(butylamino)-3-methylpentane, is a novel organic compound with various applications in scientific research and industry. It has a CAS Number of 1418293-61-4 .
Molecular Structure Analysis
The molecular formula of “(2R)-2-aminopropylmethylamine” is C8H20N2 . Its molecular weight is 144.26 . The IUPAC name is ®-N1-butyl-N1-methylpropane-1,2-diamine .Physical And Chemical Properties Analysis
“(2R)-2-aminopropylmethylamine” is a liquid at normal temperatures . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates : Kato (1962) studied the chemical reactions involving alkylamines, demonstrating their role in forming complex compounds through amino-carbonyl reactions. This research is significant for understanding the chemical behavior of compounds like “(2R)-2-aminopropylmethylamine” in various chemical environments (Kato, 1962).
Crystal Structure and Coordination Chemistry : Mukherjee et al. (1999) explored the crystal structure of a nickel(II) thiocyanate complex of bis(3‐aminopropyl)methylamine. This research provides insights into the potential applications of “(2R)-2-aminopropylmethylamine” in forming complex metal-organic structures, which can be important in materials science and coordination chemistry (Mukherjee et al., 1999).
Synthetic Applications : The work of Xing Shujian (2013) on methylamine synthesis highlights the importance of such compounds in the broader context of industrial and organic chemistry. The study reviews the market demand and research progress in catalysts for synthesizing compounds like “(2R)-2-aminopropylmethylamine” (Xing Shujian, 2013).
Antimicrobial Activity : Kumar et al. (2013) investigated the antimicrobial properties of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives, which could inform the potential antimicrobial applications of “(2R)-2-aminopropylmethylamine” (Kumar et al., 2013).
Biochemical and Medicinal Applications : Pegg (1986) provided an overview of the biochemistry of polyamines in eukaryotes, which is relevant to understanding the biochemical role and potential therapeutic applications of “(2R)-2-aminopropylmethylamine” (Pegg, 1986).
Electrochemical Properties : Tai et al. (2015) explored the electrochemical properties of a Cu(II) complex with 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine, which may provide insights into the electrochemical applications of “(2R)-2-aminopropylmethylamine” in various fields, including sensor technology and electrochemistry (Tai et al., 2015).
These studies illustrate the versatility of “(2R)-2-aminopropylmethylamine” in various scientific applications, ranging from chemical synthesis and crystallography to antimicrobial activity and electrochemistry.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mecanismo De Acción
Mode of Action
The mode of action of (2R)-2-aminopropylmethylamine is not well-documented at this time. Given its structure, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering membrane permeability, or modulating gene expression.
Biochemical Pathways
Its potential effects on these pathways and their downstream effects would depend on its specific targets and mode of action, which require further investigation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects would be determined by its specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R)-2-aminopropylmethylamine. Factors such as temperature, pH, and the presence of other molecules could affect its stability and activity. For instance, its storage temperature is 4°C, suggesting that it may be sensitive to heat .
Propiedades
IUPAC Name |
(2R)-1-N-butyl-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAVQDTPDXVOL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267155 | |
| Record name | (2R)-N1-Butyl-N1-methyl-1,2-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2-aminopropyl](butyl)methylamine | |
CAS RN |
1418293-61-4 | |
| Record name | (2R)-N1-Butyl-N1-methyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418293-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N1-Butyl-N1-methyl-1,2-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



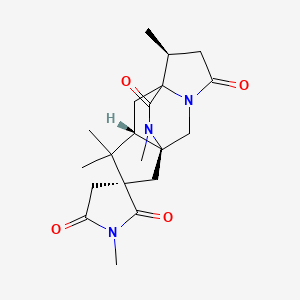


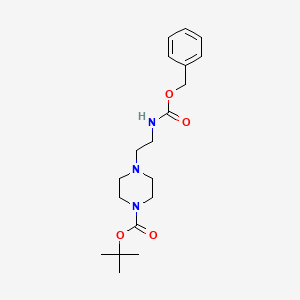

![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

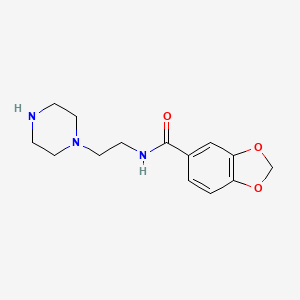

![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)

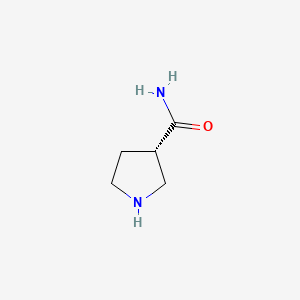
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)
